

Spectroscopic Profile of 1,3,5-Triacetylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3,5-Triacetylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3,5-triacetylbenzene**, a symmetrical aromatic ketone with applications in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data Summary

The key spectroscopic data for **1,3,5-triacetylbenzene** are summarized in the tables below, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results	s	3H	Ar-H
Data not explicitly found in search results	s	9H	-C(=O)-CH ₃

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	C=O
Data not explicitly found in search results	Ar-C
Data not explicitly found in search results	Ar-C-C=O
Data not explicitly found in search results	-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
Specific values not explicitly found in search results	C=O stretch (aromatic ketone)
Specific values not explicitly found in search results	C-H stretch (aromatic)
Specific values not explicitly found in search results	C-H stretch (aliphatic, methyl)
Specific values not explicitly found in search results	C=C stretch (aromatic ring)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
204	16.60	$[M]^+$
190	12.70	$[M - CH_2]^+$
189	99.99	$[M - CH_3]^+$
119	8.90	Fragment
43	53.80	$[CH_3CO]^+$

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies typically employed for the analysis of **1,3,5-triacetylbenzene**.

Sample Preparation

For analysis, **1,3,5-triacetylbenzene** is typically obtained as a light yellow powder.^[1] Purity of at least 98% as determined by Gas Chromatography (GC) is recommended for accurate spectroscopic measurements.^{[2][3][4]}

NMR Spectroscopy

- Instrumentation: A Varian A-60 spectrometer or an equivalent instrument can be used for 1H NMR analysis.^[1]
- Solvent: Deuterated chloroform ($CDCl_3$) is a common solvent for both 1H and ^{13}C NMR of organic compounds.^[5]
- Procedure: A small amount of **1,3,5-triacetylbenzene** is dissolved in the deuterated solvent. The solution is then transferred to an NMR tube for analysis. Tetramethylsilane (TMS) is typically used as an internal standard.

Infrared Spectroscopy

- Instrumentation: A Bruker IFS 85 FTIR spectrometer or a similar instrument is suitable for IR analysis.^[1]

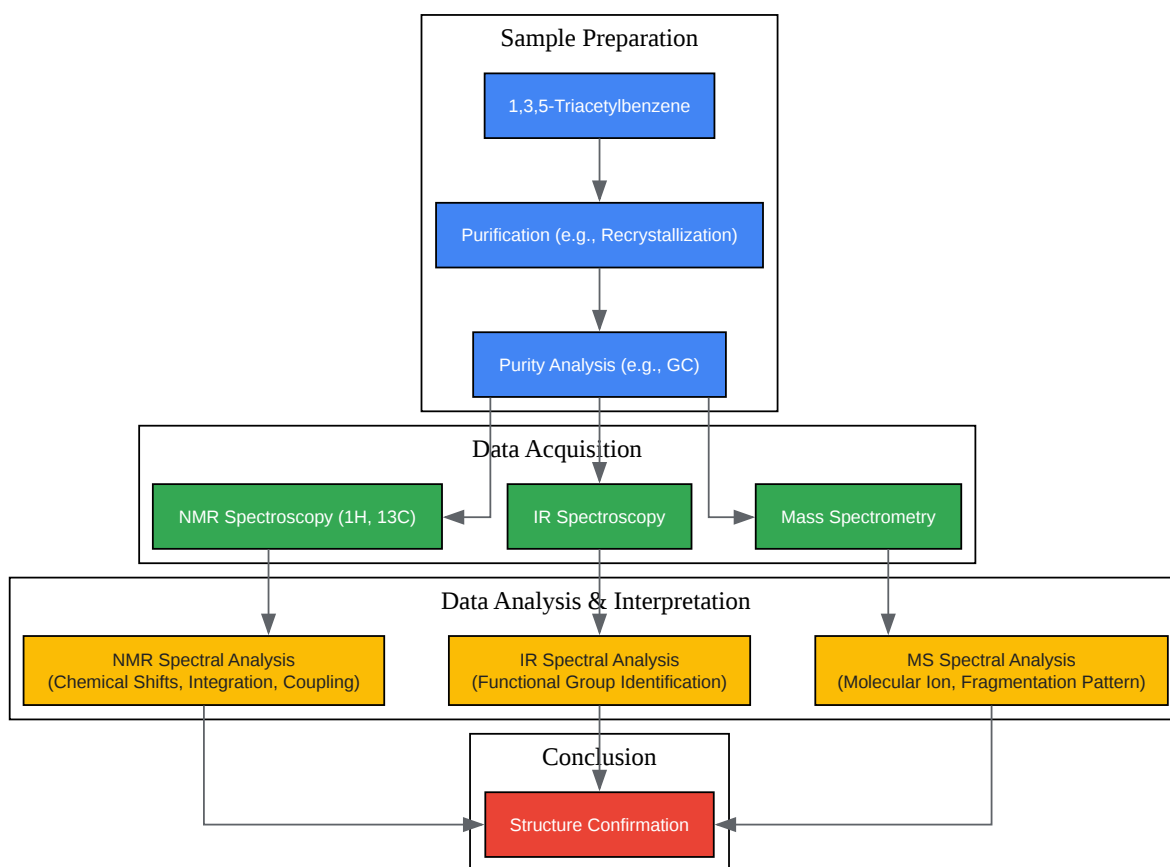
- Technique: The KBr-pellet technique is a common method for acquiring the IR spectrum of solid samples like **1,3,5-triacetylbenzene**.^[1]
- Procedure: A small amount of the sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet, which is placed in the IR spectrometer's sample holder for analysis. Alternatively, a vapor phase IR spectrum can be obtained.^{[6][7]}

Mass Spectrometry

- Instrumentation: A JEOL JMS-D-300 mass spectrometer or an equivalent instrument is used for mass analysis.^[1]
- Ionization: Electron Ionization (EI) is a standard method for the analysis of small organic molecules.^[1] An electron energy of 70 eV is typically used.^[1]
- Procedure: The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of electrons. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) and detected.

Data Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like **1,3,5-triacetylbenzene** is illustrated in the following diagram.



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Caption: Workflow for Spectroscopic Analysis of **1,3,5-Triacetylbenzene**.

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